molecular formula C11H11NO5 B12570483 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester

2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester

Cat. No.: B12570483
M. Wt: 237.21 g/mol
InChI Key: GALYJHRCWPADQR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is an organic compound with the molecular formula C11H11NO4 It is a derivative of acrylic acid and features a nitrophenyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction mixture is usually refluxed in ethanol or another suitable solvent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(4-Nitrophenyl)-3-oxoacrylic acid ethyl ester.

    Reduction: 2-(4-Aminophenyl)-3-hydroxyacrylic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-nitroacrylate: Similar structure but lacks the hydroxyl group.

    4-Nitrophenylacetic acid: Contains a nitrophenyl group but has a different core structure.

    Ethyl 4-nitrobenzoate: Similar ester functionality but different overall structure.

Uniqueness

2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)10(7-13)8-3-5-9(6-4-8)12(15)16/h3-7,13H,2H2,1H3

InChI Key

GALYJHRCWPADQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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